molecular formula C14H14ClN3O3 B2583147 N1-(4-chlorophenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 941980-30-9

N1-(4-chlorophenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No. B2583147
M. Wt: 307.73
InChI Key: PZUXCVLTAHNXMW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N1-(4-chlorophenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide” is characterized by the presence of a five-membered isoxazole ring . The isoxazole ring makes dihedral angles with the two benzene rings .

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

  • The development of novel synthetic approaches for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides showcases the versatility of these compounds in creating bioactive molecules. This methodology enables the synthesis of anthranilic acid derivatives and oxalamides, which have potential applications in drug discovery and development (Mamedov et al., 2016).
  • Research into 1,3-oxazole compounds has led to the discovery of molecules with significant anticancer and antimicrobial activities. These findings illustrate the potential of oxazole derivatives in the development of new treatments for cancer and microbial infections (Katariya et al., 2021).
  • A study on 3-aryl-5-aryl-1,2,4-oxadiazoles identified these compounds as novel apoptosis inducers, revealing their potential as anticancer agents. This research highlights the importance of oxadiazole derivatives in medicinal chemistry, especially in cancer therapy (Zhang et al., 2005).

Synthesis and Characterization in Material Science

  • The synthesis of a donor–acceptor type conjugated polymer derived from 3,4-diphenylthiophene, showcasing its promising application in photonic devices due to its optical properties. This study demonstrates the utility of oxalamide derivatives in the development of materials with specialized electronic properties (Manjunatha et al., 2009).

Insecticidal and Antimicrobial Applications

  • Anthranilic diamide analogues containing 1,2,4-oxadiazole rings have shown high insecticidal activities, offering potential as novel pesticides. This research underscores the role of oxalamide and oxadiazole derivatives in developing new agricultural chemicals (Liu et al., 2017).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c1-9-8-12(18-21-9)17-14(20)13(19)16-7-6-10-2-4-11(15)5-3-10/h2-5,8H,6-7H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUXCVLTAHNXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorophenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

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